An In-depth Technical Guide to 2-Ethoxy-6-phenylpyrazine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Ethoxy-6-phenylpyrazine: Synthesis, Properties, and Applications
Foreword: The Strategic Value of the Pyrazine Scaffold
The pyrazine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a privileged scaffold in modern medicinal chemistry and materials science.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a cornerstone in the design of a plethora of biologically active agents and functional materials.[3][4] This guide provides an in-depth technical exploration of a specific, yet promising, derivative: 2-ethoxy-6-phenylpyrazine. We will delve into its chemical architecture, a robust synthetic pathway, its physicochemical and spectroscopic characteristics, and its potential applications for researchers, scientists, and drug development professionals.
Molecular Structure and Identification
2-Ethoxy-6-phenylpyrazine is an asymmetrically substituted pyrazine featuring an electron-donating ethoxy group and a bulky phenyl substituent. This combination of functionalities imparts a unique set of properties that are of significant interest in the exploration of chemical space for novel molecular entities.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 2-Ethoxy-6-phenylpyrazine |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| CAS Number | Not explicitly found in searches |
Physicochemical and Spectroscopic Properties
Due to the limited availability of specific experimental data for 2-ethoxy-6-phenylpyrazine, the following properties are a combination of data from closely related analogs, such as 2-ethoxy-6-methylpyrazine and 2-ethoxypyrazine, and predicted values.[5][6][7]
| Property | Predicted/Analog-Based Value | Source/Basis |
| Appearance | Colorless to pale yellow liquid or low-melting solid | General observation for similar compounds[8] |
| Boiling Point | ~250-270 °C at 760 mmHg (Predicted) | Extrapolation from smaller alkoxypyrazines[8] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | General property of similar aromatic compounds |
| LogP | ~2.5-3.5 (Predicted) | Calculated based on structure |
Spectroscopic Characterization (Predicted)
The following spectroscopic data is predicted based on the analysis of structurally similar compounds and established principles of NMR, IR, and mass spectrometry.
The predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural confirmation of 2-ethoxy-6-phenylpyrazine.
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4 | s | 1H | Pyrazine H |
| ~8.2 | s | 1H | Pyrazine H |
| ~7.9-8.0 | m | 2H | Phenyl H (ortho) |
| ~7.4-7.5 | m | 3H | Phenyl H (meta, para) |
| ~4.5 | q | 2H | -OCH₂CH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C-ethoxy |
| ~150 | C-phenyl |
| ~142 | Pyrazine C |
| ~138 | Pyrazine C |
| ~137 | Phenyl C (ipso) |
| ~130 | Phenyl C (para) |
| ~129 | Phenyl C (ortho/meta) |
| ~127 | Phenyl C (ortho/meta) |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
The IR spectrum will provide information about the functional groups present in the molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2900-3000 | Medium | Aliphatic C-H stretch |
| ~1580-1600 | Strong | C=N/C=C stretch (Pyrazine ring) |
| ~1450-1500 | Strong | C=C stretch (Phenyl ring) |
| ~1250 | Strong | C-O-C stretch (Ether) |
| ~700-800 | Strong | C-H out-of-plane bend (Aromatic) |
Mass spectrometry is essential for determining the molecular weight and fragmentation pattern.
Predicted Mass Spectrum (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment |
| 200 | High | [M]⁺ (Molecular Ion) |
| 172 | Moderate | [M - C₂H₄]⁺ |
| 171 | Moderate | [M - C₂H₅]⁺ |
| 144 | Moderate | [M - C₂H₄ - CO]⁺ |
| 103 | High | [C₆H₅-CN]⁺ |
| 77 | High | [C₆H₅]⁺ |
Synthesis of 2-Ethoxy-6-phenylpyrazine
A robust and logical synthetic approach to 2-ethoxy-6-phenylpyrazine involves a two-step sequence starting from the commercially available 2,6-dichloropyrazine. This strategy leverages a nucleophilic aromatic substitution (SNAr) followed by a Suzuki-Miyaura cross-coupling reaction.
Caption: Synthetic workflow for 2-ethoxy-6-phenylpyrazine.
Step 1: Synthesis of 2-Chloro-6-ethoxypyrazine (Nucleophilic Aromatic Substitution)
Causality: The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution. The two chlorine atoms are electronically equivalent, allowing for a statistically controlled monosubstitution under carefully controlled conditions. Using sodium ethoxide in ethanol provides both the nucleophile and the solvent.
Experimental Protocol:
-
To a solution of 2,6-dichloropyrazine (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.0-1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-6-ethoxypyrazine.
Step 2: Synthesis of 2-Ethoxy-6-phenylpyrazine (Suzuki-Miyaura Coupling)
Causality: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. A palladium catalyst facilitates the cross-coupling of the organoboron species (phenylboronic acid) with the halide (2-chloro-6-ethoxypyrazine). A base is required to activate the boronic acid.
Experimental Protocol:
-
In a reaction vessel, combine 2-chloro-6-ethoxypyrazine (1.0 eq), phenylboronic acid (1.1-1.5 eq)[5][9][10][11], a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and a base like potassium carbonate (2.0-3.0 eq).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Heat the reaction mixture to reflux under an inert atmosphere and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-ethoxy-6-phenylpyrazine.
Analytical Workflow for Characterization
A systematic analytical workflow is crucial for the unambiguous identification and purity assessment of the synthesized 2-ethoxy-6-phenylpyrazine.
Caption: Analytical workflow for the characterization of 2-ethoxy-6-phenylpyrazine.
Potential Applications in Drug Discovery and Materials Science
While specific studies on 2-ethoxy-6-phenylpyrazine are limited, the broader class of phenylpyrazine derivatives has shown significant promise in various fields.[3][4]
-
Medicinal Chemistry: Pyrazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The phenylpyrazine scaffold, in particular, has been explored for the development of kinase inhibitors and other targeted therapies.[3] The ethoxy group can modulate the compound's pharmacokinetic properties, such as solubility and metabolic stability.
-
Materials Science: The pyrazine ring system can be incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electron-accepting nature. The phenyl and ethoxy substituents can be used to fine-tune the electronic and physical properties of these materials.
Safety and Handling
Detailed toxicological data for 2-ethoxy-6-phenylpyrazine is not available. As with any research chemical, it should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for the starting materials for specific handling and disposal information.[6][12]
Conclusion
2-Ethoxy-6-phenylpyrazine is a molecule of interest with a straightforward synthetic route. While specific experimental data is currently sparse in the public domain, this guide provides a comprehensive overview of its predicted properties and a solid foundation for its synthesis and characterization. The versatile pyrazine core, coupled with the tunable phenyl and ethoxy substituents, makes this compound and its analogs attractive targets for further investigation in both medicinal chemistry and materials science.
References
-
The Good Scents Company. 2-ethoxypyrazine. [Link]
-
NIST. Pyrazine, 2-ethoxy-6-methyl-. [Link]
-
CAS Common Chemistry. Sodium ethoxide. [Link]
- Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., ... & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
-
Wikipedia. Phenylboronic acid. [Link]
-
PubChem. 2-Chloro-6-phenylpyrazine. [Link]
-
NP-MRD. Showing NP-Card for 2-Ethoxy-6-methylpyrazine (NP0336962). [Link]
-
COLORCOM LTD. 2-Ethoxy Pyrazine, CasNo.38028-67-0. [Link]
-
Organic Syntheses. via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. [Link]
-
Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
ChemHub. 2-Ethoxy pyrazine CAS No: 38028-67-0, Trusted Chemical Supplier, Kosher Certified. [Link]
-
PMC. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]
-
MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
-
The Good Scents Company. 2-ethoxypyrazine. [Link]
- Google Patents. CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines.
-
MDPI. A Complete 1 H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
ResearchGate. Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines.. [Link]
-
PubChem. 2-Methoxy-6-methylpyrazine. [Link]
-
INFRARED SPECTRA OF PHENOTHIAZINES Sayeed Saraf , Mohammad Akram Khan, and Saleh Al-nousaui Chemistry Department, Kuwait Univers. [Link]
-
RSC Publishing. Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells. [Link]
-
Wiley Online Library. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. [Link]
-
Organic Chemistry Portal. Synthesis of pyrazines. [Link]
-
Aroma Sales Corporation. 2-Ethoxy-3(5/6)-Methylpyrazine Supplier in New Delhi, India. [Link]
-
Toocle.com. China 2-Ethoxy-3(5 or 6)-methylpyrazine. [Link]
-
NIST. Pyrazine, 2-ethyl-6-methyl-. [Link]
-
FooDB. Showing Compound 2-Methoxy-6-methylpyrazine (FDB019840). [Link]
-
ResearchGate. 1H and 13C NMR Spectral Study of Some 2r-Aryl-6c-phenylthian-4-ones, Their 1Oxides and 1,1-Dioxides. [Link]
-
ResearchGate. Synthesis and biological evaluation of new 2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazoles as potent anti-inflammatory and antioxidant agents. [Link]
-
Semantic Scholar. Infrared spectra of phenazines. [Link]
-
MDPI. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]
-
ResearchGate. The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol.. [Link]
-
US EPA. Pyrazine, 2-ethoxy-6-methyl- - Substance Details - SRS. [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-ethoxy-6-methylpyrazine (C7H10N2O) [pubchemlite.lcsb.uni.lu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Pyrazine, 2-ethoxy-6-methyl- [webbook.nist.gov]
- 6. np-mrd.org [np-mrd.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-ethoxypyrazine, 38028-67-0 [thegoodscentscompany.com]
- 9. Novel phenyl-substituted pyrazinoporphyrazine complexes of rare-earth elements: optimized synthetic protocols and physicochemical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
